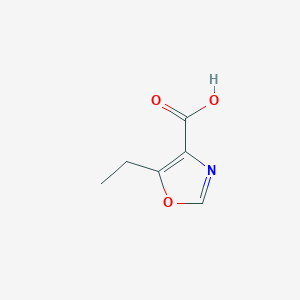

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOYJOKTKPMQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650898 | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898227-93-5 | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and understanding the synthesis and properties of its derivatives is crucial for the rational design of novel therapeutic agents.[1][2] This document outlines a validated synthetic pathway and the analytical methodologies required to confirm the structure, purity, and properties of the target compound.

Strategic Approach to Synthesis: The Robinson-Gabriel Annulation

The synthesis of this compound is strategically approached through a multi-step sequence culminating in a Robinson-Gabriel-type cyclodehydration.[3][4][5] This classical yet reliable method for oxazole ring formation involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone intermediate. The overall synthetic strategy is designed to first construct the corresponding ethyl ester, which is then hydrolyzed to yield the final carboxylic acid. This approach ensures high purity of the final product and allows for straightforward purification of the ester intermediate.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

This synthesis involves three key steps starting from commercially available reagents.

Step 1: Amination of Ethyl Propionylacetate

The synthesis begins with the amination of ethyl propionylacetate. This reaction introduces the crucial amine functionality at the α-position, forming ethyl 2-amino-3-oxopentanoate. A common method for this transformation is through an oximation reaction followed by reduction, or via a direct amination protocol. For the purpose of this guide, we will consider the nitrosation followed by reduction approach.

-

Protocol:

-

Dissolve ethyl propionylacetate in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

The resulting ethyl 2-oximino-3-oxopentanoate is then reduced, for example, using zinc dust in formic acid, to yield ethyl 2-amino-3-oxopentanoate.

-

The product is extracted with an organic solvent and purified by column chromatography.

-

Step 2: Formylation of Ethyl 2-amino-3-oxopentanoate

The amino group of the intermediate is then formylated to introduce the acyl group necessary for the subsequent cyclization.

-

Protocol:

-

Dissolve ethyl 2-amino-3-oxopentanoate in an excess of formic acid.

-

Gently heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure to yield crude ethyl 2-formamido-3-oxopentanoate. This intermediate is often used in the next step without further purification.

-

Step 3: Cyclodehydration to Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

The final step in the formation of the oxazole ring is the cyclodehydration of the N-acylamino ketone intermediate. This is a key example of the Robinson-Gabriel synthesis.[3][5][6]

-

Protocol:

-

To the crude ethyl 2-formamido-3-oxopentanoate, add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

-

Heat the mixture, with stirring, at a temperature of 80-100 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 5-ethyl-1,3-oxazole-4-carboxylate.

-

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[7]

-

Protocol:

-

Dissolve the purified ethyl 5-ethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a dilute strong acid (e.g., 2M HCl) to a pH of 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.5 | s | 1H | H-2 (oxazole) |

| ~2.8 | q | 2H | -CH₂CH₃ |

| ~1.2 | t | 3H | -CH₂CH₃ |

Rationale for Predicted Shifts: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The proton at the 2-position of the oxazole ring typically appears as a singlet in the aromatic region. The ethyl group will exhibit a characteristic quartet and triplet pattern.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | -COOH |

| ~155.0 | C-5 (oxazole) |

| ~150.0 | C-2 (oxazole) |

| ~130.0 | C-4 (oxazole) |

| ~20.0 | -CH₂CH₃ |

| ~12.0 | -CH₂CH₃ |

Rationale for Predicted Shifts: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the oxazole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The ethyl group carbons will be in the aliphatic region.

Table 3: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1610 | Medium | C=N stretch (oxazole ring) |

| ~1100 | Medium | C-O stretch (oxazole ring) |

Rationale for Predicted Peaks: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer.[8] A strong carbonyl peak around 1700 cm⁻¹ is also characteristic. The C=N and C-O stretching vibrations of the oxazole ring will appear in the fingerprint region.[9]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| [M+H]⁺ | 142.0499 |

Rationale for Predicted Data: High-resolution mass spectrometry should confirm the elemental composition of the molecule with high accuracy. The protonated molecular ion is expected to be the base peak under electrospray ionization (ESI) conditions.

Analytical and Physical Properties

Table 5: Analytical and Physical Data

| Parameter | Expected Value |

| Melting Point | To be determined experimentally |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

Experimental Protocols for Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol:

-

Obtain an FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

3.3. High-Resolution Mass Spectrometry (HRMS)

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Compare the measured exact mass with the calculated theoretical mass.

-

3.4. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Develop a suitable reversed-phase HPLC method. A C18 column is typically used.

-

The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The purity of the sample is determined by the area percentage of the main peak.

-

3.5. Melting Point Determination

-

Protocol:

-

Place a small amount of the dried sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

-

Conclusion

This technical guide provides a robust and well-documented pathway for the synthesis and comprehensive characterization of this compound. The presented protocols are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The detailed characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The availability of this well-characterized compound will facilitate its use in downstream applications, particularly in the exploration of new chemical entities for drug discovery.

References

- Wikipedia. (2023). Robinson–Gabriel synthesis.

- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- Scribd. (n.d.). 5-Iii) Sem 4.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Herzon, S. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.

- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.

- Wikipedia. (2023). Van Leusen reaction.

- ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature.

- PubChem. (n.d.). Ethyl 2-fluoro-3-oxopentanoate.

- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.

- ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.

- Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.

- PubChem. (n.d.). Ethyl oxazole-4-carboxylate.

- YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

- PrepChem.com. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate.

- SciELO. (n.d.). 1H-[3][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-.

- LookChem. (n.d.). Cas 32968-44-8,ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.

- National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids.

- Royal Society of Chemistry. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides.

- ChemSynthesis. (n.d.). ethyl 2-ethyl-3-oxopentanoate.

- PubChem. (n.d.). Ethyl 4-methyloxazole-5-carboxylate.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- Chemguide. (n.d.). hydrolysis of esters.

- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.

- PubChem. (n.d.). Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate.

- SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR].

Sources

- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 2. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. synarchive.com [synarchive.com]

- 6. scribd.com [scribd.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

Introduction

5-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The unique arrangement of the oxazole ring, substituted with both an ethyl and a carboxylic acid group, imparts a specific set of physicochemical properties that are critical to its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals seeking to utilize this molecule in their work. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by established analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 141.12 g/mol [1]

-

Canonical SMILES: CCC1=C(N=CO1)C(=O)O[1]

The structure, depicted below, reveals a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at position 5 with an ethyl group and at position 4 with a carboxylic acid group.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound. It is important to note that while some data is available from computational models, experimental determination is crucial for definitive characterization.

| Property | Value/Information | Significance in Research and Drug Development |

| Molecular Weight | 141.12 g/mol [1] | Influences diffusion rates, membrane permeability, and formulation calculations. |

| XLogP3 (Computed) | 1.1[2] | Indicates a degree of lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1[2] | The carboxylic acid proton can act as a hydrogen bond donor, influencing solubility and receptor interactions. |

| Hydrogen Bond Acceptor Count | 4[2] | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to solubility and molecular interactions. |

| pKa | Not experimentally determined. Estimated to be in the range of 3-5 for the carboxylic acid group. | Governs the ionization state at different pH values, which is critical for solubility, absorption, and biological activity. |

| Solubility | Not experimentally determined. Expected to be soluble in alkaline aqueous solutions and polar organic solvents. | Determines the choice of solvents for synthesis, purification, formulation, and biological assays. |

| Melting Point | Not experimentally determined. | A key indicator of purity and provides information about the crystalline structure and intermolecular forces. |

Experimental Determination of Physicochemical Properties

This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter that quantifies the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton.

Potentiometric titration is a highly accurate method for determining the pKa.[3] It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the oxazole derivative) and monitoring the pH change.

Step-by-Step Protocol:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of sodium hydroxide.

-

Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[4]

Causality Behind Experimental Choices: The choice of a co-solvent is crucial if the compound has limited aqueous solubility. The use of a standardized base ensures the accuracy of the titrant concentration, which is essential for calculating the equivalence point.

Lipophilicity (LogP) Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

The shake-flask method is a classic and reliable technique for determining LogP.[5][6]

Step-by-Step Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer at a specific pH). The two phases should be mutually saturated before the experiment.

-

Partitioning: Accurately weigh a sample of this compound and dissolve it in one of the phases. Add the second phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

Self-Validating System: To ensure equilibrium has been reached, samples can be taken from both phases at different time points during the shaking process. The calculated LogP should be consistent once equilibrium is established.

Solubility Determination

Solubility is a fundamental property that affects a compound's bioavailability and formulation.

Qualitative Solubility Tests:

These tests provide a general understanding of the compound's solubility in different solvents.

Step-by-Step Protocol:

-

Add a small amount of this compound to separate test tubes containing water, 5% NaOH, 5% NaHCO₃, 5% HCl, and various organic solvents (e.g., ethanol, methanol, DMSO).[8][9][10][11]

-

Observe for dissolution. The formation of a clear solution indicates solubility.

-

For carboxylic acids, solubility in 5% NaOH and 5% NaHCO₃ is expected due to the formation of the corresponding water-soluble carboxylate salt.[8][10]

Quantitative Solubility Determination (e.g., in aqueous buffer):

Step-by-Step Protocol:

-

Add an excess amount of the solid compound to a known volume of the desired buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).

Authoritative Grounding: The choice of solvents and the interpretation of results are based on well-established principles of acid-base chemistry and intermolecular forces.

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.[12]

The capillary method is a common and straightforward technique for determining the melting point.[13][14]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.[14]

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of about 2-3 mm.[15]

-

Measurement: Place the capillary tube in a melting point apparatus.[13][15]

-

Heating and Observation: Heat the sample, initially at a rapid rate to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Record the Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

Trustworthiness: A sharp melting point range (typically 0.5-1 °C) is indicative of high purity. A broad melting point range suggests the presence of impurities.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), a singlet for the proton on the oxazole ring, and a broad singlet for the acidic proton of the carboxylic acid, which is typically downfield (around 9-12 ppm).[16] The acidic proton signal will disappear upon exchange with D₂O.[16]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), the carbons of the oxazole ring, and the carbons of the ethyl group.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), carboxylic acids often show a molecular ion peak (M⁺).[16] Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[18] Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for carboxylic acids.[19] The presence of the oxazole ring may lead to characteristic ring fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.[20]

-

C=N and C=C stretches (oxazole ring): Bands in the 1500-1650 cm⁻¹ region.

-

C-O stretch (oxazole ring and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[20]

-

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship in Solubility Testing

Caption: Decision tree for qualitative solubility classification.

Conclusion

The physicochemical properties of this compound, particularly its acidity, lipophilicity, and solubility, are defining characteristics that will dictate its utility in various scientific endeavors. While computational data provides a valuable starting point, rigorous experimental determination using the methodologies outlined in this guide is essential for a comprehensive understanding of this compound. The provided protocols and theoretical background serve as a robust framework for researchers to accurately characterize this and similar molecules, thereby facilitating their application in drug discovery and beyond.

References

- Unknown.

- Chemistry LibreTexts. (2021). 8.

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Westlab Canada. (2023). Measuring the Melting Point.

- thinkSRS.com.

- Wired Chemist.

- Avdeef, A., et al. (2013).

- Gant, J. R. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Unknown.

- SSERC.

- Oregon State University. Spectroscopy of Carboxylic Acids.

- ULM.

- JoVE. (2024).

- AIP Publishing.

- Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Echemi. This compound.

- PubChem. This compound.

- IS MUNI.

- Unknown.

- UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.

- ACD/Labs. LogP—Making Sense of the Value.

- BYJU'S.

- ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.

- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds? - YouTube.

- Chemistry LibreTexts. (2025).

- ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum.

- ResearchGate.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- MDPI. (2024).

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.

- MDPI. (2025).

- ResearchGate. (2025).

- Chemsrc. (2025).

- Chemical Synthesis Database. (2025).

- STM Journals.

- JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

- Sigma-Aldrich.

- Chemical Synthesis Database. (2025).

- PubChem. 5-Ethyl-1,2-oxazole-3-carboxylic acid.

- Chem-Impex. 1,3-Oxazole-4-carboxylic acid.

- Chemical Synthesis Database. (2025). 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester.

- ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester.

Sources

- 1. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. is.muni.cz [is.muni.cz]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. thinksrs.com [thinksrs.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 19. jove.com [jove.com]

- 20. pubs.aip.org [pubs.aip.org]

"biological activity of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and its derivatives"

An In-Depth Technical Guide to the Biological Activity of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid and Its Derivatives

Foreword for the Research Professional

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing targeted therapeutic agents. This guide focuses on a specific, promising subclass: 5-substituted-1,3-oxazole-4-carboxylic acids, with a particular emphasis on the potential of the 5-ethyl derivative.

The substitution pattern on the oxazole ring plays a critical role in defining the molecule's pharmacological profile.[2] The presence of a carboxylic acid at the C4 position often enhances interaction with biological targets and improves pharmacokinetic properties. The substituent at the C5 position, in this case, an ethyl group, is crucial for modulating lipophilicity and steric interactions within target binding pockets. This guide moves beyond a simple literature review; it is designed as a technical whitepaper for the practicing scientist. We will delve into the causality behind experimental designs, provide detailed, field-tested protocols, and synthesize data to illuminate the therapeutic potential of this chemical class in oncology, infectious diseases, and inflammatory disorders.

Synthetic Strategies: Building the Oxazole Core

The foundation of exploring biological activity lies in robust and versatile synthetic chemistry. The synthesis of 4,5-disubstituted oxazoles, particularly those bearing a C4-carboxylic acid or its ester precursor, is well-established. A predominant and highly effective method involves the [3+2]-cycloaddition reaction between an activated carboxylic acid derivative and an isocyanoacetate.[3][4]

Causality in Synthesis: The choice of this pathway is strategic. Carboxylic acids are widely available and stable starting materials.[3] Activating the carboxylic acid in situ to form an acylpyridinium salt, followed by trapping with an alkyl isocyanoacetate, provides a direct and high-yielding route to the desired oxazole-4-carboxylate core.[3] This method avoids harsh conditions and demonstrates broad functional group tolerance, making it suitable for creating diverse derivative libraries for screening.

Generalized Synthetic Workflow

The following diagram illustrates a common and efficient workflow for synthesizing ethyl 5-substituted-1,3-oxazole-4-carboxylates.

Sources

A Technical Guide to the Therapeutic Potential of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of a Privileged Scaffold

The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics facilitate diverse non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] From anti-inflammatory agents like oxaprozin to tyrosine kinase inhibitors such as mubritinib, the oxazole moiety has demonstrated remarkable versatility and clinical success.[4] This guide delves into the untapped potential of a specific, yet under-explored, member of this family: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid . While direct biological data on this compound is sparse, this document will serve as a comprehensive, forward-looking technical manual for its investigation as a potential therapeutic agent. By extrapolating from the rich knowledge base of structurally related oxazole derivatives, we will outline a strategic pathway for its synthesis, biological evaluation, and mechanistic elucidation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These characteristics influence its synthesis, formulation, and pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C6H7NO3 | PubChem |

| Molecular Weight | 141.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CCC1=C(N=CO1)C(=O)O | PubChem |

| InChIKey | CLOYJOKTKPMQCH-UHFFFAOYSA-N | PubChem |

Table 1: Physicochemical Properties of this compound.[5]

The presence of a carboxylic acid group suggests potential for hydrogen bonding and salt formation, which can be leveraged to optimize solubility and formulation. The ethyl group at the 5-position introduces a lipophilic character that may influence membrane permeability and target engagement.

Synthetic Pathways: A Roadmap to the Molecule

While a specific, optimized synthesis for this compound is not extensively documented, established methods for constructing the 4,5-disubstituted oxazole core provide a reliable starting point. A plausible and efficient approach involves the [3+2]-cycloaddition reaction between an activated carboxylic acid and an isocyanoacetate derivative.[6][7]

Proposed Synthetic Protocol:

-

Activation of Propanoic Acid: Propanoic acid, the precursor to the ethyl group at the 5-position, is activated in situ. A common method involves the formation of a mixed anhydride, for example, using trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base like pyridine.

-

Reaction with Ethyl Isocyanoacetate: The activated propanoic acid is then reacted with ethyl isocyanoacetate. The isocyanoacetate provides the C4-carboxylic acid precursor and the remaining atoms of the oxazole ring.

-

Cyclization and Aromatization: The initial adduct undergoes cyclization and subsequent dehydration to form the stable aromatic oxazole ring.

-

Saponification: The resulting ethyl ester is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup to yield the final this compound.[8]

Caption: Proposed synthetic workflow for this compound.

Postulated Therapeutic Applications and Biological Evaluation

The broad spectrum of biological activities exhibited by oxazole derivatives suggests several promising avenues for the therapeutic application of this compound.[1][9] A systematic biological evaluation is essential to uncover its specific potential.

Anticancer Activity

The oxazole scaffold is present in numerous compounds with potent anticancer properties.[10][11][12][13] These derivatives have been shown to inhibit various cancer-related targets, including protein kinases, tubulin, and DNA topoisomerases.[11][12][14]

Proposed Experimental Workflow:

-

In Vitro Cytotoxicity Screening:

-

Cell Lines: A panel of human cancer cell lines representing diverse tumor types (e.g., NCI-60 panel) should be used.[15]

-

Assay: MTT or resazurin-based assays to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of exposure.

-

Rationale: This initial screen will identify if the compound possesses general cytotoxic activity and if it exhibits selectivity towards certain cancer types.

-

-

Mechanism of Action Studies (for active compounds):

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Induction: Annexin V/PI staining and caspase activation assays to confirm if cell death occurs via apoptosis.

-

Target Identification: Kinase profiling, tubulin polymerization assays, or topoisomerase activity assays based on the observed cellular phenotype.

-

Anti-inflammatory Activity

Several oxazole derivatives, including the marketed drug oxaprozin, function as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][16]

Proposed Experimental Workflow:

-

In Vitro Anti-inflammatory Assays:

-

Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Endpoints:

-

Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA.

-

Quantification of nitric oxide (NO) production using the Griess assay.

-

Assessment of COX-1 and COX-2 enzyme inhibition using commercially available assay kits.

-

-

Rationale: This workflow will determine if the compound can suppress key inflammatory mediators and identify its potential mechanism of action.

-

Caption: High-level workflow for the initial biological evaluation of the compound.

Potential Mechanisms of Action: A Look into Signaling Pathways

Based on the activities of related oxazole compounds, we can hypothesize potential signaling pathways that this compound might modulate.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[16] Many anti-inflammatory agents exert their effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Causality: By inhibiting the IKK complex, the phosphorylation and subsequent degradation of IκBα would be prevented. This would sequester NF-κB in the cytoplasm, blocking the transcription of pro-inflammatory genes.

Interference with Microtubule Dynamics

Disruption of microtubule dynamics is a validated anticancer strategy.[11][12] Certain oxazole-containing compounds have been shown to bind to tubulin, leading to cell cycle arrest and apoptosis.

Caption: Postulated disruption of microtubule polymerization.

Causality: Inhibition of tubulin polymerization would prevent the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This would trigger the spindle assembly checkpoint, leading to arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Pharmacokinetic Considerations and Future Directions

While biological activity is crucial, a favorable pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is equally important for a compound to become a viable drug candidate.[2][17]

Initial ADMET Profiling:

-

Solubility: Determine aqueous solubility at various pH values.

-

Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.

-

Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic enzymes.

-

Plasma Protein Binding: Evaluate the extent of binding to plasma proteins, which can affect the free drug concentration.

Future Directions:

Should this compound demonstrate promising in vitro activity and a reasonable ADMET profile, the next logical steps would involve:

-

Lead Optimization: Synthesize analogs by modifying the ethyl group and the carboxylic acid to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study is a critical step in drug development.[1]

-

In Vivo Efficacy Studies: Evaluate the optimized lead compounds in relevant animal models of cancer or inflammation to demonstrate therapeutic efficacy.

-

Toxicology Studies: Conduct comprehensive safety and toxicology assessments in accordance with regulatory guidelines.

Conclusion

This compound, while currently understudied, represents a molecule of significant therapeutic potential. Its oxazole core, a privileged scaffold in medicinal chemistry, suggests a high probability of biological activity. This guide provides a comprehensive, hypothesis-driven framework for its systematic investigation. By following the proposed synthetic and biological evaluation workflows, researchers can efficiently uncover the therapeutic value of this compound and potentially develop a novel therapeutic agent for the treatment of cancer, inflammation, or other diseases. The journey from a simple molecule to a life-saving drug is long and challenging, but it begins with a clear, scientifically-grounded roadmap, such as the one presented here.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.

- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.

- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org.

- Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO.

- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Medium.

- Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Positive School Psychology.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.

- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

- A comprehensive review on biological activities of oxazole derivatives. PMC.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- ethyl 5-hexyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

- This compound. PubChem.

- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.

- Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. Appretech Scientific Limited.

- General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society.

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.

- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. Chemical Synthesis Database.

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.

- 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | C6H7NO3 | CID 28064054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxazole-Based Compounds As Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

Preamble: The Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][2] Consequently, oxazole derivatives have been explored for a multitude of therapeutic applications, demonstrating antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][3] This guide will delve into the putative mechanism of action of a specific derivative, 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid, by synthesizing insights from the broader class of oxazole compounds and proposing a scientifically grounded hypothesis for its biological function. Given the limited direct research on this particular molecule, this document will also serve as a roadmap for future investigation by outlining key experimental workflows to elucidate its precise molecular interactions.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on functionally and structurally related oxazole derivatives, we can postulate several likely mechanisms of action for this compound. The presence of the ethyl group at the 5-position and the carboxylic acid at the 4-position are key structural features that will influence its pharmacokinetic and pharmacodynamic properties.

Enzyme Inhibition: A Prominent Therapeutic Strategy

The oxazole core is a common feature in numerous enzyme inhibitors.[1] The mechanism often involves the heterocyclic ring acting as a bioisosteric replacement for a peptide bond or interacting with key residues in the enzyme's active site.

A potential and compelling mechanism of action for this compound is the inhibition of α-amylase and α-glucosidase. These enzymes are critical for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia in type II diabetes.[4] Oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated potent inhibitory activity against these enzymes.[4] It is plausible that the oxazole ring of this compound can mimic the transition state of the glycosidic bond cleavage, while the carboxylic acid moiety can form crucial hydrogen bonds within the active site, thereby blocking substrate access.

Many oxazole-containing compounds have been identified as potent inhibitors of protein kinases, which are pivotal in cancer cell signaling.[3][5] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met), both of which are crucial for tumor angiogenesis and metastasis.[5] The proposed mechanism involves the oxazole scaffold acting as a hinge-binding motif, a common strategy in kinase inhibitor design. The ethyl group could potentially occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.

Proposed Signaling Pathway Inhibition by this compound

Caption: Putative dual inhibition of VEGFR-2 and c-Met signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Modulation

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response. Some oxazole derivatives have demonstrated anti-inflammatory properties, which are often attributed to the inhibition of this pathway.[5] The mechanism likely involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The carboxylic acid group of this compound could be crucial for interacting with key proteins in the NF-κB signaling cascade.

Inhibition of the Canonical NF-κB Inflammatory Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Effects through Disruption of Essential Cellular Processes

The oxazole moiety is present in several natural and synthetic antimicrobial agents.[6] The proposed mechanisms of action are diverse and include the disruption of bacterial cell wall synthesis, interference with membrane integrity, and the inhibition of nucleic acid or protein synthesis.[5] The lipophilicity imparted by the ethyl group in this compound may facilitate its transport across microbial cell membranes, allowing it to reach intracellular targets.

Experimental Workflows for Mechanism of Action Elucidation

To move from postulation to confirmation, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To quantitatively assess the inhibitory potential of the compound against key enzymes.

Protocol: α-Glucosidase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

-

Acarbose will be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well containing different concentrations of the test compound or acarbose.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Monitor the absorbance at 405 nm at regular intervals to measure the release of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for In Vitro Enzyme Inhibition Assay

Caption: Step-by-step workflow for determining enzyme inhibition.

Cell-Based Assays for Signaling Pathway Analysis

Objective: To determine the effect of the compound on specific intracellular signaling pathways.

Protocol: Western Blot Analysis of NF-κB Activation

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NF-κB activation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control.

-

Compare the levels of phosphorylated IκBα in treated cells to untreated controls.

-

In Vivo Models for Efficacy Evaluation

Objective: To assess the therapeutic potential of the compound in a living organism.

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization and Grouping:

-

Acclimatize rodents (e.g., Wistar rats) for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound.

-

-

Compound Administration:

-

Administer the test compound or controls orally or intraperitoneally.

-

-

Induction of Inflammation:

-

After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes representative IC50 values for related oxazole and oxadiazole derivatives against various targets, providing a benchmark for future studies.

| Compound Class | Target | Representative IC50 Values | Reference |

| Oxadiazole Derivatives | α-Glucosidase | 12.27 ± 0.41 µg/ml | [4] |

| Oxadiazole Derivatives | α-Amylase | 13.09 ± 0.06 µg/ml | [4] |

| Oxazole Derivatives | Various Cancer Cell Lines | Nanomolar concentrations | [3] |

Conclusion and Future Directions

This compound is a molecule of significant interest due to the established therapeutic potential of the oxazole scaffold. Based on extensive evidence from related compounds, its mechanism of action is likely to involve enzyme inhibition, modulation of key signaling pathways such as NF-κB and kinase cascades, and disruption of microbial cellular processes. The experimental workflows detailed in this guide provide a robust framework for the systematic elucidation of its precise molecular interactions and the validation of its therapeutic potential. Further research, including structure-activity relationship (SAR) studies and advanced in vivo models, will be crucial in developing this promising compound into a potential therapeutic agent.

References

- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. ([Link])

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ([Link])

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ([Link])

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

- A straightforward, practical, and economical process for producing isoxazole deriv

- Ethyl 5-methyl-oxazole-4-carboxylic acid ethyl ester. ([Link])

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ([Link])

- 1,3-Oxazole-4-carboxylic acid. ([Link])

- Rapid and Scalable Synthesis of Oxazoles Directly

- 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. ([Link])

- This compound. ([Link])

- ethyl 5-phenyl-1,3-oxazole-4-carboxyl

- Ethyl 5-ethyl-1,3-oxazole-4-carboxyl

- This compound, 95% Purity, C6H7NO3, 1 gram. ([Link])

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Deriv

- A Systematic Review On Thiazole Synthesis And Biological Activities. ([Link])

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. ([Link])

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid: A Technical Guide for Preclinical Research

Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, heterocyclic compounds, particularly those containing the oxazole scaffold, have garnered significant attention from the medicinal chemistry community. The inherent electronic properties and structural versatility of the oxazole ring system make it a privileged pharmacophore, found in a wide array of biologically active natural products and synthetic molecules.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring their potential as a foundation for the development of new therapeutic agents.[2]

This technical guide focuses on a specific, yet promising, member of this class: 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid . While the broader family of oxazoles is well-studied, this particular derivative remains a frontier for in-depth biological evaluation. As a Senior Application Scientist, the purpose of this document is to provide a comprehensive, scientifically rigorous framework for the initial in vitro characterization of this compound. This is not a mere recitation of protocols, but a strategic guide designed to elucidate the potential therapeutic value of this compound, grounded in established methodologies and a clear understanding of the causal relationships between experimental design and meaningful data generation. Our approach is built on the pillars of scientific integrity, ensuring that each proposed step contributes to a robust and self-validating body of evidence.

This guide is intended for researchers, scientists, and drug development professionals who are poised to unlock the therapeutic potential of novel chemical entities.

Compound Profile: this compound

A thorough understanding of the test article is the bedrock of any successful in vitro evaluation. Herein, we summarize the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [3] |

| Molecular Weight | 141.12 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 898227-93-5 | [3] |

| Structure |  | PubChem CID: 28064054 |

The presence of both a heterocyclic oxazole ring and a carboxylic acid functional group suggests a molecule with the potential for diverse biological interactions. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes and receptors.

A Phased Approach to In Vitro Evaluation

A systematic and tiered screening strategy is essential to efficiently and comprehensively assess the biological activity of a novel compound. The proposed evaluation of this compound will proceed through three primary arms of investigation, predicated on the known activities of the broader oxazole class:

-

Anticancer Activity Assessment: To determine the compound's potential as a cytotoxic or cytostatic agent against malignant cells.

-

Antimicrobial Activity Screening: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Potential Investigation: To assess its ability to modulate key inflammatory pathways.

The following sections will detail the experimental protocols and rationale for each of these investigative arms.

Figure 1: A tiered approach for the in vitro evaluation of this compound.

In Vitro Anticancer Activity Assessment

The initial evaluation of anticancer potential will focus on determining the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.

Cell Line Panel Selection

A diverse panel of cancer cell lines is crucial to identify tissue-specific sensitivities and to gain a broader understanding of the compound's spectrum of activity. The selected cell lines should represent common cancer types.

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Represents a well-characterized, estrogen receptor-positive breast cancer model. |

| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[4] |

| HeLa | Cervical Carcinoma | A robust and highly proliferative cell line. |

| HepG2 | Hepatocellular Carcinoma | Represents a common form of liver cancer. |

| HCT-116 | Colorectal Carcinoma | A key model for colon cancer research.[4] |

Cytotoxicity Screening: MTT Assay

The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Experimental Protocol:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) will be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights: Cell Cycle and Apoptosis Analysis

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.

3.3.1. Cell Cycle Analysis by Flow Cytometry

This technique will determine if the compound induces cell cycle arrest at a specific phase.[7]

Experimental Protocol:

-

Cell Treatment: Treat a selected sensitive cell line (e.g., the one with the lowest IC₅₀) with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[3]

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using appropriate software.

3.3.2. Apoptosis Detection by Annexin V/PI Staining

This assay will determine if the compound induces programmed cell death (apoptosis).[9]

Experimental Protocol:

-

Cell Treatment: Treat a sensitive cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[1][10]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][10]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Figure 2: Workflow for the in vitro anticancer evaluation of this compound.

In Vitro Antimicrobial Activity Screening

The antimicrobial potential of this compound will be assessed against a panel of clinically relevant microorganisms.

Microbial Panel Selection

The panel will include representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.[11][12]

| Microorganism | Type | Relevance |

| Staphylococcus aureus | Gram-positive bacterium | A major cause of skin and soft tissue infections, as well as more severe invasive diseases. |

| Escherichia coli | Gram-negative bacterium | A common cause of urinary tract infections, gastroenteritis, and sepsis. |

| Pseudomonas aeruginosa | Gram-negative bacterium | An opportunistic pathogen known for its intrinsic resistance to many antibiotics. |

| Candida albicans | Fungus (Yeast) | The most common cause of opportunistic fungal infections in humans. |

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method will be employed to determine the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13][14]

Experimental Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[13]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Potential Investigation

The anti-inflammatory activity of this compound will be evaluated by assessing its ability to inhibit key inflammatory mediators in a cellular model of inflammation.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16][17]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[18] Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, will be measured using the Griess reagent.[18]

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay will determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.[19][20][21]

Experimental Protocol:

-

Assay Preparation: The assay will be performed using a commercial colorimetric COX inhibitor screening kit.[22][23]

-

Enzyme and Compound Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with various concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[22]

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Figure 3: A simplified signaling pathway of inflammation in macrophages, indicating potential points of intervention for this compound.

Data Presentation and Interpretation

All quantitative data will be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 | > 100 |

| A549 | 25.3 |

| HeLa | 15.8 |

| HepG2 | 42.1 |

| HCT-116 | 18.9 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | > 128 |

| Candida albicans | 32 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) |

| NO Production Inhibition | 12.5 |

| COX-1 Inhibition | > 100 |

| COX-2 Inhibition | 8.7 |

Concluding Remarks and Future Directions

The in vitro evaluation framework outlined in this technical guide provides a comprehensive and scientifically sound approach to characterizing the biological activity of this compound. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future research endeavors. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) studies with analogues, and eventual progression to in vivo models. This systematic approach ensures that the potential of this compound is thoroughly and efficiently explored, paving the way for the potential development of a new therapeutic agent.

References

- Benchchem. (n.d.). Comparative Efficacy of Oxazole-Containing Compounds: An In Vitro and In Vivo Analysis.

- Garrido-Castañeda, E. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.

- Anjali, et al. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences.

- PubChem. (n.d.). This compound.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- Priyanka, et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

- Echemi. (n.d.). This compound.